methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including chromeno, pyrrol, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Chromeno[2,3-c]pyrrol Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrol core.
Introduction of the Thiazole Moiety: The thiazole ring is introduced through a condensation reaction involving a thioamide and a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromeno moieties, leading to the formation of sulfoxides and quinones, respectively.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno and pyrrol rings, converting them to alcohols.
Substitution: The ethoxy and prop-2-en-1-yloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of sulfoxides and quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The chromeno and pyrrol moieties can interact with the active sites of enzymes, inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions disrupt key pathways in biological systems, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of methyl 2-{1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H24N2O7S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
methyl 2-[1-(3-ethoxy-4-prop-2-enoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H24N2O7S/c1-5-13-36-19-12-11-16(14-20(19)35-6-2)22-21-23(31)17-9-7-8-10-18(17)37-24(21)26(32)30(22)28-29-15(3)25(38-28)27(33)34-4/h5,7-12,14,22H,1,6,13H2,2-4H3 |
InChI Key |
FCELEBBWWMTHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O)OCC=C |
Origin of Product |
United States |
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